molecular formula C13H17N5O3 B2513962 3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1797558-66-7

3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2513962
CAS No.: 1797558-66-7
M. Wt: 291.311
InChI Key: HYTMGEGIJPHHAC-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
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Biological Activity

3-Methoxy-1-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with tetrahydrofuran and other reagents under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating its potential as an anticancer agent .

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. Docking simulations suggest that the compound interacts with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics . This action leads to cell cycle arrest in the G2/M phase, preventing further proliferation of cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests a dual role in managing both inflammation and cancer.

Case Studies

Several case studies have documented the biological activities of similar compounds within the pyrazole family:

  • Compound 5 : Identified as a potent inhibitor of tubulin polymerization with IC50 values ranging from 0.08 to 12.07 mM, demonstrating significant anticancer properties .
  • MK2 Inhibitors : Some derivatives have shown efficacy in reducing TNF-alpha production and inhibiting inflammatory pathways, highlighting their potential in treating autoimmune diseases .

Data Table: Biological Activity Overview

Activity Cell Line Inhibition (%) IC50 (mM) Mechanism
AnticancerHeLa38.44Not specifiedTubulin polymerization inhibition
AnticancerHepG254.25Not specifiedCell cycle arrest (G2/M phase)
Anti-inflammatoryTHP-1 (macrophage)Significant reduction in TNF-alpha releaseNot specifiedInhibition of inflammatory cytokines

Properties

IUPAC Name

3-methoxy-1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-17-7-11(13(16-17)20-2)12(19)15-9-5-14-18(6-9)10-3-4-21-8-10/h5-7,10H,3-4,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTMGEGIJPHHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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